molecular formula C17H16ClN5O3 B6519139 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methoxyphenoxy)acetamide CAS No. 933002-50-7

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6519139
CAS No.: 933002-50-7
M. Wt: 373.8 g/mol
InChI Key: CAIIDULRTCFDOD-UHFFFAOYSA-N
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Description

N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methoxyphenoxy)acetamide is a synthetic small molecule characterized by a tetrazole ring substituted with a 4-chlorophenyl group at the N1 position. The tetrazole moiety is linked via a methylene bridge to an acetamide backbone, which is further substituted with a 2-methoxyphenoxy group. The 4-chlorophenyl and 2-methoxyphenoxy substituents likely influence electronic properties, solubility, and target binding affinity.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O3/c1-25-14-4-2-3-5-15(14)26-11-17(24)19-10-16-20-21-22-23(16)13-8-6-12(18)7-9-13/h2-9H,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIIDULRTCFDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant case studies and research findings.

Structural Characteristics

The compound features a tetrazole ring, which is known for its diverse biological activities, linked to a methoxyphenoxy acetamide moiety. The presence of the 4-chlorophenyl substituent enhances its pharmacological potential. The structure can be represented as follows:

\text{N 1 4 chlorophenyl 1H 1 2 3 4 tetrazol 5 yl methyl}-2-(2-methoxyphenoxy)acetamide}

Antimicrobial Properties

Research indicates that compounds with similar tetrazole structures exhibit significant antimicrobial activities. For instance, derivatives of tetrazole have shown effectiveness against various bacterial strains. A comparative analysis of related compounds is presented in the table below:

Compound NameStructure FeaturesBiological Activity
4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamideSimilar sulfonamide and tetrazole structureAntimicrobial
5-(4-Chlorophenyl)-1H-tetrazoleLacks sulfonamide groupAnticancer
N-(5-Aryl-tetrazol-1-yl)benzenesulfonamidesVariations in aryl groupsDiverse biological activities

These findings suggest that the tetrazole ring may play a crucial role in enhancing the antimicrobial properties of the compound.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Similar compounds have demonstrated activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a study on related tetrazole derivatives highlighted their ability to target specific cancer pathways, leading to significant tumor growth inhibition.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of biologically relevant molecules, allowing for interference with critical biochemical pathways. For instance, it may inhibit enzyme activity or modulate receptor functions, contributing to its therapeutic effects.

Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized tetrazole derivatives demonstrated their antimicrobial efficacy against Salmonella typhi and Bacillus subtilis. The results indicated that modifications to the tetrazole structure could enhance antimicrobial potency. The synthesized compounds were evaluated using standard disk diffusion methods.

Study 2: Anticancer Properties

In another investigation, researchers assessed the anticancer effects of this compound on various cancer cell lines. The study revealed that the compound induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selective action underscores its potential as a therapeutic agent.

Comparison with Similar Compounds

Tetrazole vs. Triazole Derivatives

  • Target Compound: Features a 1,2,3,4-tetrazole ring, which is more aromatic and metabolically stable than triazoles. The 4-chlorophenyl group at N1 and the 2-methoxyphenoxy acetamide side chain likely enhance lipophilicity and π-π stacking interactions .
  • Triazole Analogues: Compounds such as N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () replace the tetrazole with a triazole, reducing aromaticity but improving synthetic accessibility.

Substituent Variability

  • Halogen Effects : The 4-chlorophenyl group in the target is shared with compounds like 11i–11l (), where chloro, bromo, nitro, and methoxy substituents on indole rings modulate electronic properties. For example, nitro groups (11l) increase polarity, while methoxy groups (11k) enhance solubility .
  • Side Chain Modifications: The target’s 2-methoxyphenoxy acetamide differs from the sulfanyl-linked tetrazole in 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (). Sulfanyl groups may confer greater flexibility but lower oxidative stability compared to ether linkages .

Physicochemical Properties

Melting Points and Stability

  • High melting points (>300°C) are observed in triazole derivatives like 11i–11l (), attributed to strong intermolecular hydrogen bonding and planar aromatic systems. The target compound’s melting point is unreported but may similarly exhibit high thermal stability due to its rigid tetrazole core .
  • Spectral Data: IR Spectroscopy: reports C=O stretches at 1678 cm⁻¹ and C–O stretches at 1136 cm⁻¹ for acetamide derivatives, which align with the target’s expected spectral features . NMR: The 1H NMR of d24 () shows aromatic proton signals at δ 7.89–8.09 ppm, comparable to the target’s anticipated 4-chlorophenyl and methoxyphenoxy signals .

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